molecular formula C22H23NS B1205402 Tropatepine

Tropatepine

Cat. No.: B1205402
M. Wt: 333.5 g/mol
InChI Key: JOQKFRLFXDPXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Tropatepine can be synthesized through a series of chemical reactions. The synthetic route involves the following steps :

    Starting Material: The synthesis begins with 3-chlorotropane.

    Grignard Reaction: A Grignard reaction is performed between 3-chlorotropane and dibenzo[b,e]thiepin-11(6H)-one.

    Dehydration: The resulting product undergoes dehydration to form the olefin, producing this compound.

The reaction conditions for the Grignard reaction typically involve the use of anhydrous solvents and a controlled temperature environment to ensure the reaction proceeds efficiently .

Chemical Reactions Analysis

Tropatepine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical structure and properties.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tropatepine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Tropatepine belongs to the class of organic compounds known as dibenzothiepins. Similar compounds include:

    Benztropine: Another anticholinergic agent used in the treatment of Parkinson’s disease.

    Trihexyphenidyl: An anticholinergic drug used to treat Parkinson’s disease and extrapyramidal symptoms.

    Procyclidine: Used to treat Parkinson’s disease and drug-induced extrapyramidal symptoms.

What sets this compound apart is its specific chemical structure, which includes a dibenzo[b,e]thiepin moiety. This unique structure contributes to its distinct pharmacological properties and effectiveness as an antiparkinsonian agent .

Properties

IUPAC Name

3-(6H-benzo[c][1]benzothiepin-11-ylidene)-8-methyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NS/c1-23-17-10-11-18(23)13-16(12-17)22-19-7-3-2-6-15(19)14-24-21-9-5-4-8-20(21)22/h2-9,17-18H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQKFRLFXDPXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=C3C4=CC=CC=C4CSC5=CC=CC=C53)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865380
Record name Tropatepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27574-24-9
Record name Tropatepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27574-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tropatepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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